PROTAC ERRalpha ligand 2

Description

BenchChem offers high-quality PROTAC ERRalpha ligand 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC ERRalpha ligand 2 including the price, delivery time, and more detailed information at info@benchchem.com.

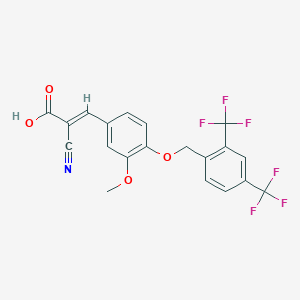

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F6NO4/c1-30-17-7-11(6-13(9-27)18(28)29)2-5-16(17)31-10-12-3-4-14(19(21,22)23)8-15(12)20(24,25)26/h2-8H,10H2,1H3,(H,28,29)/b13-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWKJGIKIBTXMV-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F6NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and development of ERRalpha-targeting PROTACs

Targeted Degradation of the Orphan Nuclear Receptor ERR : A Technical Guide to PROTAC Discovery

Executive Summary: The Shift from Inhibition to Degradation

The Estrogen-Related Receptor alpha (ERR

While inverse agonists like XCT-790 have validated ERR

Part 1: Ligand Strategy & Rational Design

The Warhead: Modifying Inverse Agonists

The first step in PROTAC design is selecting a ligand that binds the ERR

-

Source Ligand: XCT-790 is the canonical inverse agonist. However, direct conjugation to XCT-790 often results in poor physicochemical properties.

-

Optimization Strategy: Structure-Activity Relationship (SAR) studies, particularly those by the Ding group and Peng et al., demonstrate that the thiadiazole moiety of XCT-790 can be modified or removed to improve linker attachment without abolishing binding affinity.

-

Key Insight: The warhead must retain the ability to induce a conformational change that permits E3 ligase recruitment. A truncated analogue of XCT-790 (often referred to as the "methoxy-amide" derivative) serves as an ideal warhead.

E3 Ligase Recruitment: VHL vs. CRBN

For ERR

-

Causality: ERR

is a nuclear protein.[2] VHL-based PROTACs have shown superior nuclear permeation and stability profiles in breast cancer cell lines (MCF-7, MDA-MB-231) compared to CRBN counterparts, which sometimes suffer from neosubstrate degradation issues (e.g., GSPT1 degradation).

Linkerology: The "Goldilocks" Zone

The linker is not merely a bridge; it determines the ternary complex cooperativity (

-

Composition: Alkyl chains vs. PEG.

-

Optimal Length: Data suggests a 6-carbon alkyl linker or short PEG chain (2-3 units) provides the optimal spatial geometry for ERR

-VHL dimerization. Linkers that are too long (>12 atoms) introduce entropic penalties that reduce degradation efficiency (

Part 2: Experimental Workflows & Visualization

Design & Synthesis Cycle

The following diagram illustrates the iterative process of PROTAC development, moving from in silico docking to biological validation.

Caption: Iterative design cycle for ERR

Part 3: Technical Protocols (Self-Validating Systems)

Chemical Synthesis: Amide Coupling Strategy

Objective: Conjugate the ERR

Protocol:

-

Activation: Dissolve the carboxylic acid-terminated ERR

ligand (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at -

Coupling: Add the VHL-linker-amine (1.0 eq) dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material.

-

Purification: Quench with water, extract with EtOAc, and purify via High-Performance Liquid Chromatography (HPLC) using a C18 column (Water/Acetonitrile gradient).

-

Validation:

-NMR and HRMS must confirm identity and purity (>95%).

Biological Validation: The "DC50" Determination

Objective: Determine the concentration required to degrade 50% of the target protein (

Protocol:

-

Cell Seeding: Seed MDA-MB-231 cells (TNBC model) at

cells/well in 6-well plates. Allow attachment for 24h. -

Treatment: Treat cells with the PROTAC in a dose-response format (e.g., 1 nM, 10 nM, 100 nM, 1

M, 10-

Control 1: DMSO (Vehicle).[3]

-

Control 2: Epoxomicin (Proteasome Inhibitor) + PROTAC (to prove UPS mechanism).

-

-

Incubation: Incubate for 16–24 hours. (Note: ERR

has a moderate half-life; 24h is optimal). -

Lysis: Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

-

Western Blot:

-

Primary Antibody: Anti-ERR

(e.g., Cell Signaling Technology). -

Loading Control: Anti-Vinculin or Anti-GAPDH.

-

Crucial Step: Quantify bands using ImageJ.[4] Plot signal intensity vs. log[concentration].

-

Mechanism of Action: The "Hook Effect"

A hallmark of PROTACs is the "Hook Effect" at high concentrations, where binary complexes (PROTAC-Target and PROTAC-E3) outcompete the productive ternary complex.

-

Experimental Setup: Extend the dose-response curve to 50–100

M. -

Validation Criteria: A bell-shaped degradation curve confirms the mechanism is event-driven (ternary complex dependent) rather than simple inhibition.

Part 4: Data Presentation & Signaling Pathway

Comparative Data: Inhibitor vs. Degrader

The following table summarizes the typical performance metrics of a lead PROTAC (e.g., Compound 6c series) versus the parent inhibitor.

| Feature | XCT-790 (Inverse Agonist) | ERR |

| Mechanism | Conformational disruption of PGC-1 | Ubiquitin-mediated proteasomal degradation |

| Potency ( | ~300 - 500 nM ( | 10 - 30 nM ( |

| Max Effect ( | N/A (Inhibition only) | > 85% Degradation |

| Duration of Action | Transient (Requires occupancy) | Prolonged (Catalytic turnover) |

| Specificity | Moderate (Off-target mitochondrial tox) | High (Requires specific ternary complex) |

Mechanism of Action Diagram

This diagram visualizes the molecular events required for successful ERR

Caption: The catalytic cycle of ERR

References

-

Identification of New Small-Molecule Inducers of Estrogen-rel

(ERR -

The orphan nuclear receptor ERR

: a metabolic regulator in cancer. Deblois, G., & Giguère, V. (2013). Nature Reviews Cancer. [Link] (Authoritative source on ERR -

Discovery of First-in-Class ERR

PROTAC Degraders. Ding, K., et al. (2020).[4] Journal of Medicinal Chemistry. [Link] (Primary source for the synthesis and SAR of the thiadiazole-modified warheads). -

Regulation of mitochondrial biogenesis and function by the ERR

-PGC-1 -

Catalytic in vivo protein knockdown by small-molecule PROTACs. Bondeson, D. P., et al. (2015). Nature Chemical Biology. [Link] (Foundational text for VHL-based PROTAC design principles).

Sources

- 1. Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]

"PROTAC ERRalpha ligand 2" and its role in triple-negative breast cancer

PROTAC ERR Ligand 2: Targeted Degradation Strategy in Triple-Negative Breast Cancer

Executive Summary

Triple-Negative Breast Cancer (TNBC) remains the most aggressive breast cancer subtype due to the lack of Estrogen Receptor (ER), Progesterone Receptor (PR), and HER2 amplification. Consequently, identifying non-hormonal drivers is critical. Estrogen-Related Receptor Alpha (ERR

PROTAC ERR

Scientific Rationale & Chemical Identity

The Target: ERR in TNBC

ERR

-

Mechanism: ERR

partners with the coactivator PGC-1 -

Vulnerability: TNBC tumors are "metabolically addicted" to this ERR

-driven bioenergetic surge. Depleting ERR

The Molecule: PROTAC ERR Ligand 2

"PROTAC ERR

| Property | Specification |

| Chemical Name | (E)-3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid |

| CAS Number | 2306388-57-6 |

| Molecular Weight | 445.31 Da |

| Role | Warhead (Target Protein Ligand) |

| Precursor | XCT-790 (Thiadiazole ring removed to improve stability/affinity) |

| Binding Affinity | IC |

From Ligand to PROTAC

To create a functional degrader (e.g., Compound 24 or Compound 6c ), Ligand 2 is conjugated via a chemical linker to an E3 ligase recruiting ligand (typically VHL or Cereblon).

-

Warhead: Ligand 2 (Binds ERR

).[1] -

Linker: Alkyl or PEG chain (Optimized length, e.g., 6–10 atoms, to permit ternary complex formation).

-

E3 Ligand: VH032 (Binds VHL E3 Ligase).

Mechanism of Action (MOA)

The PROTAC functions via a catalytic cycle.[2] The Ligand 2 moiety anchors the molecule to ERR

Pathway Visualization

Figure 1: Mechanism of PROTAC-mediated ERR

Preclinical Efficacy in TNBC

Studies utilizing PROTACs derived from Ligand 2 (such as Compound 24) demonstrate superior efficacy compared to small molecule inhibitors (e.g., XCT-790).

In Vitro Potency

-

Degradation Efficiency: Western blot analysis typically shows >80% reduction in ERR

protein levels at concentrations as low as 30–100 nM (DC -

Cell Viability: In TNBC cell lines (MDA-MB-231, BT-549), Ligand 2-based PROTACs inhibit proliferation with IC

values in the nanomolar range, significantly more potent than the Ligand 2 alone. -

Migration/Invasion: Significant suppression of epithelial-mesenchymal transition (EMT) markers (e.g., Snail, Vimentin) and reduction in cell migration assays.

In Vivo Efficacy (Xenograft Models)

-

Tumor Growth: Intraperitoneal or oral administration of optimized PROTACs results in significant tumor growth inhibition (TGI > 60%) in MDA-MB-231 xenografts.

-

Biomarkers: Tumors excised from treated mice show marked reduction in ERR

protein and downstream metabolic targets (e.g., IDH3A, COX5B).

Data Summary Table

| Metric | Ligand 2 (Inhibitor) | Ligand 2-based PROTAC | Advantage |

| Mechanism | Occupancy-based inhibition | Event-driven degradation | PROTAC removes scaffolding function |

| DC | N/A (Does not degrade) | 10 – 50 nM | High potency degradation |

| IC | ~ 0.5 – 1.0 | 0.05 – 0.2 | 10x Potency increase |

| Duration of Action | Transient (Requires continuous binding) | Prolonged (Catalytic turnover) | Sustained effect after washout |

Experimental Protocols

Synthesis of PROTAC (General Workflow)

Note: This protocol outlines the conjugation of Ligand 2 to a VHL ligand.

-

Activation: React PROTAC ERR

Ligand 2 (1 eq) with HATU (1.2 eq) and DIPEA (3 eq) in DMF. -

Coupling: Add the Linker-VHL Ligand amine intermediate (1 eq).

-

Reaction: Stir at room temperature for 4–16 hours under N

. Monitor by LC-MS. -

Purification: Purify via preparative HPLC (Water/Acetonitrile gradient). Lyophilize to obtain the final PROTAC powder.

Validation of ERR Degradation (Western Blot)

Objective: Confirm that the PROTAC degrades ERR

-

Cell Culture: Seed MDA-MB-231 cells (TNBC) at

cells/well in 6-well plates. -

Treatment:

-

Vehicle (DMSO).[5]

-

PROTAC (10, 30, 100, 300 nM).

-

Control: PROTAC + Proteasome Inhibitor (MG132, 10

M) to prove mechanism. -

Control: PROTAC + Excess Ligand 2 (Competition assay).

-

-

Incubation: Incubate for 16–24 hours.

-

Lysis: Lyse cells in RIPA buffer with protease inhibitors.

-

Blotting: Immunoblot for ERR

(approx. 53 kDa) and GAPDH (loading control). -

Result: Expect dose-dependent disappearance of the ERR

band. MG132 should rescue the band.

Experimental Workflow Diagram

Figure 2: Integrated workflow from chemical synthesis of the PROTAC to biological validation in TNBC models.

References

-

Peng, L., et al. (2019).

(ERR- Significance: Describes the design of Compound 24 using the Ligand 2 scaffold.

-

Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. Link

- Significance: Foundational principles of PROTAC design and in vivo applic

-

TargetMol. "PROTAC ERR

ligand 2 Product Information." TargetMol Catalog. Link[5]- Significance: Commercial source and physicochemical d

-

Park, S., et al. (2019).

as a therapeutic target for cancer treatment." Cancers. Link- Significance: Review of ERR biology in TNBC and metabolic reprogramming.

Sources

- 1. INTERCHIM: BioActive Compounds [interchim.com]

- 2. marinbio.com [marinbio.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 5. PROTAC ERRα ligand 2 | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 6. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to "PROTAC ERRα ligand 2" as a Chemical Probe for Estrogen-Related Receptor Alpha (ERRα) Function

Foreword: The Imperative for Precise Functional Genomics in the Post-Inhibitor Era

For decades, the primary modality for interrogating protein function has been through small molecule inhibitors that target enzymatic activity or binding pockets. While this approach has yielded tremendous biological insight and numerous therapeutics, it is fundamentally limited. Inhibition is not equivalent to absence. An inhibitor may incompletely block a protein's function, fail to address non-enzymatic scaffolding roles, or lead to compensatory upregulation of the target protein. The advent of targeted protein degradation, particularly through Proteolysis Targeting Chimeras (PROTACs), offers a paradigm shift. By hijacking the cell's endogenous ubiquitin-proteasome system, PROTACs can effectively eliminate the entire target protein, providing a functional knockout at the protein level with temporal and dose-dependent control.[1][2] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the utilization of "PROTAC ERRα ligand 2" as a chemical probe to elucidate the multifaceted functions of the orphan nuclear receptor, Estrogen-Related Receptor Alpha (ERRα).

The Enigmatic Target: Estrogen-Related Receptor Alpha (ERRα)

Estrogen-Related Receptor Alpha (ERRα), also known as NR3B1, is a member of the nuclear receptor superfamily.[3] Despite its name, ERRα does not bind endogenous estrogens but is a constitutively active transcription factor that plays a pivotal role in regulating cellular energy homeostasis.[4] Its functional significance is underscored by its involvement in a diverse array of physiological and pathological processes, including:

-

Mitochondrial biogenesis and function: ERRα is a key regulator of genes involved in oxidative phosphorylation and fatty acid oxidation.

-

Cellular metabolism: It governs metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and lipogenesis.[5]

-

Cancer progression: Dysregulation of ERRα has been implicated in the onset and progression of various cancers, including breast, ovarian, and colorectal cancers, often correlating with poor clinical outcomes.[6]

The lack of a known natural ligand has made ERRα a challenging target for traditional pharmacological approaches. While inverse agonists that reduce its constitutive activity have been developed, they do not eliminate the protein itself, leaving its non-transcriptional roles unexplored.

PROTAC Technology: A Paradigm of Induced Proximity

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[] The mechanism of action is a catalytic cycle of induced proximity:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to ERRα and an E3 ubiquitin ligase, forming a transient ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to surface-exposed lysine residues on ERRα.

-

Proteasomal Degradation: The polyubiquitinated ERRα is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Catalytic Cycle: The PROTAC molecule is then released and can induce the degradation of another ERRα protein.[8]

This event-driven pharmacology allows for sub-stoichiometric target degradation, offering a powerful tool for achieving a functional knockout of ERRα.

Caption: Mechanism of PROTAC-mediated degradation of ERRα.

Profile of "PROTAC ERRα ligand 2"

"PROTAC ERRα ligand 2" is a chemical probe designed to induce the degradation of ERRα. While its primary function is to act as a degrader, it is derived from a potent inverse agonist of ERRα.

| Property | Value | Source |

| Molecular Formula | C20H13F6NO4 | |

| Molecular Weight | 445.31 | |

| ERRα Inverse Agonist IC50 | 5.67 nM | , |

| Recruited E3 Ligase | MDM2 (putative) |

Note on E3 Ligase Recruitment: While some sources suggest that a molecule designated as "PROTAC ERRα Degrader-2" recruits MDM2, it is crucial for researchers to empirically validate the specific E3 ligase dependency for their particular batch of "PROTAC ERRα ligand 2". Different research groups may synthesize variants that utilize other E3 ligases such as VHL or CRBN.

Experimental Validation of "PROTAC ERRα ligand 2" as a Chemical Probe

A rigorous and multi-faceted experimental approach is essential to validate "PROTAC ERRα ligand 2" as a reliable chemical probe for studying ERRα function. The following protocols provide a comprehensive framework for this validation process.

Caption: A stepwise workflow for validating "PROTAC ERRα ligand 2".

Step 1: Confirmation of ERRα Degradation via Western Blot

The primary validation step is to demonstrate that "PROTAC ERRα ligand 2" induces the degradation of ERRα in a dose- and time-dependent manner.

Objective: To quantify the reduction in total ERRα protein levels following treatment with "PROTAC ERRα ligand 2".

Protocol:

-

Cell Culture and Treatment:

-

Plate a suitable cell line expressing endogenous ERRα (e.g., MDA-MB-231 breast cancer cells) in 6-well plates.

-

Allow cells to adhere and reach 70-80% confluency.

-

Treat cells with a dose-response of "PROTAC ERRα ligand 2" (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours).

-

For a time-course experiment, treat cells with a fixed concentration (e.g., the determined DC50 or a concentration that gives >80% degradation) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

Include a vehicle control (e.g., DMSO) and a negative control (the ERRα ligand portion of the PROTAC alone, if available).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample (e.g., 20-30 µg per lane).

-

Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a validated primary antibody against ERRα overnight at 4°C.

-

Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the ERRα band intensity to the loading control.

-

Calculate the percentage of ERRα degradation relative to the vehicle control.

-

Plot the dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

-

Step 2: Verification of Target Engagement with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that confirms the direct binding of a ligand to its target protein in a cellular context.[9][10] Ligand binding stabilizes the protein, leading to a higher melting temperature.

Objective: To demonstrate that "PROTAC ERRα ligand 2" physically interacts with and stabilizes ERRα in intact cells.

Protocol:

-

Cell Treatment:

-

Treat cultured cells (e.g., HEK293T overexpressing tagged ERRα or a cell line with sufficient endogenous ERRα) with "PROTAC ERRα ligand 2" at a concentration above its expected binding affinity (e.g., 1-10 µM) and a vehicle control for 1 hour at 37°C.

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or with a mild lysis buffer.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction from the precipitated (denatured) proteins.

-

-

Analysis of Soluble Fraction:

-

Collect the supernatant and analyze the amount of soluble ERRα at each temperature by Western blotting, as described in section 4.1.

-

-

Data Analysis:

-

Quantify the band intensities for soluble ERRα at each temperature point for both the treated and vehicle control samples.

-

Plot the percentage of soluble ERRα as a function of temperature for both conditions.

-

A rightward shift in the melting curve for the "PROTAC ERRα ligand 2"-treated sample compared to the vehicle control indicates target engagement and stabilization.

-

Step 3: Assessment of Functional Consequences via RT-qPCR

As ERRα is a transcription factor, its degradation should lead to changes in the expression of its target genes.

Objective: To measure the mRNA levels of known ERRα target genes following treatment with "PROTAC ERRα ligand 2".

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat cells with "PROTAC ERRα ligand 2" at a concentration that achieves significant degradation (e.g., >80%) for a suitable duration (e.g., 24-48 hours).

-

Include a vehicle control.

-

Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit).

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method.[12]

-

A significant decrease in the mRNA levels of ERRα target genes in the treated samples compared to the control would confirm the functional consequence of ERRα degradation.

-

Step 4: Global Selectivity Profiling by Mass Spectrometry-Based Proteomics

An ideal chemical probe should be highly selective for its intended target. Global proteomics can assess the impact of "PROTAC ERRalpha ligand 2" on the entire proteome.

Objective: To identify any off-target proteins that are degraded upon treatment with "PROTAC ERRalpha ligand 2".

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with "PROTAC ERRalpha ligand 2" at a concentration that gives maximal ERRα degradation and a vehicle control. A time point consistent with maximal degradation should be chosen.

-

Lyse the cells and prepare protein lysates as described in section 4.1.

-

-

Proteomic Sample Preparation:

-

Perform in-solution or in-gel digestion of the proteins with trypsin.

-

Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis, or use a label-free quantification approach.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

-

Compare the protein abundance between the treated and control samples.

-

Proteins that show a statistically significant decrease in abundance in the treated sample are potential off-targets.

-

ERRα should be among the most significantly downregulated proteins.

-

Data Interpretation and Best Practices

-

The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation. This can lead to a decrease in degradation efficiency at higher doses. It is important to perform a full dose-response curve to identify the optimal concentration range for degradation.

-

Negative Controls are Crucial: The use of a non-degrading control, such as the ERRα-binding moiety of the PROTAC alone or an epimer of the E3 ligase ligand that does not bind, is essential to distinguish between effects due to ERRα degradation and those due to simple target occupancy.

-

E3 Ligase Expression: The efficacy of a PROTAC is dependent on the expression of the recruited E3 ligase in the cell line being studied. It is good practice to confirm the expression of the putative E3 ligase (e.g., MDM2) in your experimental system.

Conclusion: "PROTAC ERRα ligand 2" as a Gateway to Deeper Biological Understanding

"PROTAC ERRα ligand 2" represents a powerful tool for the functional interrogation of Estrogen-Related Receptor Alpha. By inducing its targeted degradation, this chemical probe allows for a more precise and comprehensive understanding of ERRα's roles in health and disease than can be achieved with traditional inhibitors alone. The experimental framework provided in this guide offers a robust pathway for the validation and application of this and other PROTAC-based chemical probes, paving the way for new discoveries in cellular metabolism and oncology.

References

-

Giguère, V. (2019). ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease. Frontiers in Endocrinology, 10, 213. [Link]

-

Perez-Aso, M., & El-Deiry, W. S. (2023). Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 183. [Link]

- Pettersson, K., & Gustafsson, J. Å. (2001). Role of estrogen receptor beta in estrogen action. Annual Review of Physiology, 63, 165-192.

-

RayBiotech. (n.d.). PROTAC ERRα ligand 2. Retrieved February 7, 2026, from [Link]

-

Sakamoto, K. M. (2024, October 25). Potential Role of PROTAC ER Degraders in Therapy for HR-Positive Metastatic Breast Cancer (Lecture). YouTube. [Link]

- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.

-

Wang, S., Han, L., Han, J., & Li, Y. (2021). ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis. Frontiers in Pharmacology, 12, 788645. [Link]

-

Wu, Y., Chen, C., Sun, X., & Jin, J. (2019). Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation. ACS Medicinal Chemistry Letters, 10(7), 1078-1083. [Link]

-

Zhang, C., Liu, Y., & He, Y. (2020). Proteolysis-targeting chimeras and their implications in breast cancer. Journal of Hematology & Oncology, 13(1), 1-16. [Link]

Sources

- 1. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 2. Engineering ERα degraders with pleiotropic ubiquitin ligase ligands maximizes therapeutic efficacy by co-opting distinct effector ligases | bioRxiv [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Utilizing PROTAC ERRα Ligand 2 in Cell Culture

Introduction: A New Frontier in Targeted Protein Degradation

The landscape of targeted therapeutics is undergoing a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel mechanism of action, harnessing the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest[1][2]. This approach moves beyond simple inhibition, aiming to eliminate the target protein, which can offer a more profound and sustained biological effect.

This guide focuses on the application of PROTACs built upon "PROTAC ERRα ligand 2," a potent inverse agonist of Estrogen-Related Receptor alpha (ERRα)[3]. ERRα, an orphan nuclear receptor, is increasingly recognized as a significant player in cancer biology, particularly in breast cancer, where it regulates metabolic reprogramming and cell proliferation[4][5][6][7][8]. By targeting ERRα for degradation, we can explore a promising therapeutic avenue for cancers dependent on this pathway.

These application notes are designed for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth technical guide for the effective use of ERRα-targeting PROTACs in a cell culture setting.

The PROTAC Mechanism: Hijacking the Cellular Machinery

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, an ERRα ligand), a ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker connecting the two[9][10]. The PROTAC facilitates the formation of a ternary complex between ERRα and the E3 ligase, leading to the ubiquitination of ERRα and its subsequent degradation by the proteasome[10][11].

Caption: Mechanism of Action for an ERRα-targeting PROTAC.

I. Materials and Reagents

Cell Lines

The choice of cell line is critical for studying ERRα. Breast cancer cell lines are particularly relevant.

| Cell Line | Description | Key Considerations |

| MCF-7 | Estrogen receptor (ER) positive human breast adenocarcinoma cell line. | Commonly used for studying hormone-responsive cancers. Expresses ERRα. |

| T47D | ER-positive human ductal breast epithelial tumor cell line. | Another well-established model for hormone-dependent breast cancer. |

| MDA-MB-231 | Triple-negative human breast adenocarcinoma cell line. | Represents a more aggressive, hormone-independent breast cancer subtype that also expresses ERRα. |

Reagents

-

PROTAC ERRα Ligand 2-based PROTAC: Synthesized and purified.

-

Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate Buffered Saline (PBS): pH 7.4.

-

Trypsin-EDTA (0.25%): For cell detachment.

-

Dimethyl Sulfoxide (DMSO): For preparing stock solutions of the PROTAC.

-

Proteasome Inhibitor: MG132 or Epoxomicin.

-

E3 Ligase Ligand: For competition experiments (e.g., VHL ligand).

-

Western Blotting Reagents:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli Sample Buffer (4x).

-

SDS-PAGE gels and running buffer.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: Anti-ERRα, Anti-β-actin, Anti-GAPDH, Anti-Histone H3.

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

-

MTT Assay Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

-

qPCR Reagents:

-

RNA extraction kit (e.g., TRIzol).

-

cDNA synthesis kit.

-

SYBR Green qPCR Master Mix.

-

qPCR primers (see table below).

-

-

Ubiquitination Assay Reagents:

-

Cell lysis buffer for immunoprecipitation (e.g., RIPA buffer).

-

Anti-ERRα antibody for immunoprecipitation.

-

Protein A/G magnetic beads.

-

Anti-Ubiquitin antibody for western blotting.

-

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| ESRRA (ERRα) | CCACTATGGTGTGGCATCCTGT | GGTGATCTCACACTCGTTGGAG | [12] |

| VEGFA | TTGCCTTGCTGCTCTACCTCCA | GATGGCAGTAGCTGCGCTGATA | [13] |

| PDK4 | AGGTCGAGCTGTTCTATAGCCG | GCGGTCAGGTCTTCACTATTGC | Published literature consensus |

| GAPDH | GGAGCGAGATCCCTCCAAAA | GGCTGTTGTCATACTTCTCATGG | |

| ACTB (β-actin) | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | Published literature consensus |

II. Experimental Protocols

A. Preparation of PROTAC Stock Solution

Due to the often hydrophobic nature of PROTAC molecules, proper solubilization is crucial for experimental success[11][14].

-

Initial Solubilization: Dissolve the PROTAC ERRα Ligand 2-based PROTAC in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM)[15].

-

Assisted Dissolution: If necessary, gently warm the solution (e.g., 37°C) and sonicate briefly to ensure complete dissolution[14].

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.

B. Cell Culture and PROTAC Treatment

This protocol provides a general framework. Optimization of cell seeding density and PROTAC concentration is recommended for each cell line and experimental setup.

Caption: General workflow for cell treatment with an ERRα PROTAC.

-

Cell Seeding: Seed MCF-7, T47D, or MDA-MB-231 cells in appropriate multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 1 x 10^5 cells per well in a 12-well plate for western blotting)[13].

-

Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2[13].

-

PROTAC Preparation: Prepare serial dilutions of the ERRα PROTAC from the DMSO stock solution directly into pre-warmed complete culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of the PROTAC. Include a vehicle control (DMSO only) in all experiments.

-

Incubation: Incubate the cells for the desired treatment duration. This should be determined empirically, but typical time points for PROTAC-mediated degradation range from 24 to 72 hours[16].

C. Assessment of ERRα Degradation by Western Blotting

Western blotting is the primary method to quantify the reduction in target protein levels[3][17].

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes[13].

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes[18].

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against ERRα overnight at 4°C.

-

Loading Control: Simultaneously or subsequently, probe the membrane with a primary antibody against a loading control (e.g., β-actin, GAPDH, or Histone H3) to ensure equal protein loading[16][19][20].

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry: Quantify the band intensities to determine the percentage of ERRα degradation relative to the vehicle control.

D. Cell Viability Assessment by MTT Assay

The MTT assay measures cell viability by assessing mitochondrial metabolic activity[5][21][22].

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours)[4].

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals[5].

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[5].

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

E. Analysis of Gene Expression by qPCR

qPCR is used to confirm that the PROTAC reduces ERRα protein levels without affecting its mRNA transcription, a key hallmark of the PROTAC mechanism of action[23][24].

-

RNA Extraction: Following PROTAC treatment, extract total RNA from the cells using a suitable kit or TRIzol reagent.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using SYBR Green Master Mix, the synthesized cDNA, and the specific primers for ESRRA, VEGFA, PDK4, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression of the target genes in PROTAC-treated cells compared to vehicle-treated cells. A lack of significant change in ESRRA mRNA levels, coupled with a decrease in ERRα protein, supports a post-transcriptional mechanism of action.

III. Validating the PROTAC Mechanism of Action: Essential Control Experiments

To ensure that the observed reduction in ERRα is due to the intended PROTAC mechanism, the following control experiments are crucial[23][24].

-

Proteasome Inhibition: Co-treat cells with the ERRα PROTAC and a proteasome inhibitor (e.g., 10 µM MG132). If the PROTAC-induced degradation of ERRα is rescued in the presence of the proteasome inhibitor, it confirms that the protein loss is mediated by the proteasome[1].

-

E3 Ligase Competition: Co-treat cells with the ERRα PROTAC and a 100-fold excess of the free E3 ligase ligand (e.g., VHL ligand). The excess ligand will compete with the PROTAC for binding to the E3 ligase, thereby preventing the formation of the ternary complex and rescuing ERRα degradation[25]. This confirms the necessity of E3 ligase engagement.

-

Washout Experiment: To assess the reversibility of the PROTAC's effect, treat cells with the PROTAC for a defined period (e.g., 24 hours), then wash the cells with fresh medium to remove the compound, and monitor the recovery of ERRα protein levels over time (e.g., at 2, 4, 6, and 24 hours post-washout)[25][26]. This demonstrates the dynamic nature of PROTAC-mediated degradation[18].

IV. Advanced Protocol: In-Cell Ubiquitination Assay

This assay directly demonstrates the PROTAC-induced ubiquitination of ERRα[16][27][28].

-

Treatment with Proteasome Inhibitor: Treat cells with the ERRα PROTAC in the presence of a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours) to allow ubiquitinated ERRα to accumulate[22].

-

Immunoprecipitation: Lyse the cells and immunoprecipitate endogenous ERRα using an anti-ERRα antibody coupled to protein A/G magnetic beads.

-

Western Blotting for Ubiquitin: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a western blot using an anti-ubiquitin antibody. An increase in the high molecular weight smear of poly-ubiquitinated ERRα in the PROTAC-treated sample compared to the control will confirm PROTAC-induced ubiquitination.

V. Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| No or weak ERRα degradation | - PROTAC is not cell-permeable.- Low expression of the recruited E3 ligase in the cell line.- Inefficient ternary complex formation. | - Assess cell permeability using specific assays.- Confirm E3 ligase expression in the chosen cell line.- Synthesize PROTACs with different linkers or E3 ligase ligands. |

| "Hook Effect" (Reduced degradation at high PROTAC concentrations) | - Formation of binary complexes (PROTAC-ERRα or PROTAC-E3 ligase) that are not productive for degradation. | - Perform a detailed dose-response curve to identify the optimal concentration range. |

| High background in western blots | - Non-specific antibody binding.- Insufficient blocking or washing. | - Optimize antibody concentrations.- Increase the duration or stringency of blocking and washing steps. |

| Variability in MTT assay results | - Uneven cell seeding.- Interference from the compound with the MTT reagent. | - Ensure a single-cell suspension before seeding.- Run a control with the compound in cell-free medium to check for direct reduction of MTT. |

VI. Conclusion

The use of PROTACs targeting ERRα with "PROTAC ERRα ligand 2" represents a compelling strategy for investigating the role of this orphan nuclear receptor in cancer and for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for the successful implementation of these powerful molecules in a cell culture setting. By carefully considering experimental design, including the use of appropriate controls, researchers can generate reliable and insightful data to advance our understanding of targeted protein degradation.

References

-

OriGene. VEGFA Human qPCR Primer Pair (NM_001025366) | HP202779. [Link]

-

The Role of the Estrogen-Related Receptor Alpha (ERRa) in Hypoxia and Its Implications for Cancer Metabolism. MDPI. [Link]

-

Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4. MarinBio. [Link]

-

Role of HIF-1α/ERRα in Enhancing Cancer Cell Metabolism and Promoting Resistance of Endometrial Cancer Cells to Pyroptosis. PMC - PubMed Central. [Link]

-

Best equal loading control protein for different cell types on same western blot membrane?. ResearchGate. [Link]

-

Estrogen Related Receptor alpha (ESRRA) Human qPCR Primer Pair (NM_004451). OriGene. [Link]

-

An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. NIH. [Link]

-

Temporal variation in estrogen receptor-alpha protein turnover in the presence of estrogen. PubMed. [Link]

-

Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. [Link]

-

Key regulator of cellular metabolism, estrogen-related receptor alpha. Dove Medical Press. [Link]

-

Crosstalk interactions between transcription factors ERRα and PPARα assist PPARα-mediated gene expression. PubMed. [Link]

-

Differential Expression of HSP90β in MDA-MB-231 and MCF-7 Cell Lines after Treatment with Doxorubicin. PMC - NIH. [Link]

-

Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs | ACS Omega. ACS Publications. [Link]

-

PROTACs: A Practical Guide | Biocompare: The Buyer's Guide for Life Scientists. Biocompare. [Link]

-

Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action | Request PDF. ResearchGate. [Link]

-

Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. ResearchGate. [Link]

-

From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central. [Link]

-

The metabolic regulator ERRα, a downstream target of HER2/IGF-1, as a therapeutic target in breast cancer. PMC. [Link]

-

Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

-

(PDF) An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. ResearchGate. [Link]

-

PROTACs Criteria. The Chemical Probes Portal. [Link]

-

Identification of ERRα as a specific partner of PGC-1α for the activation of PDK4 gene expression in muscle. ResearchGate. [Link]

-

PROTAC-Induced Proteolytic Targeting. PMC - NIH. [Link]

-

Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1. PMC - NIH. [Link]

-

Estrogen-related receptor α as a therapeutic target in cancer. [Link]

-

Estrogen Related Receptor Alpha (ERRα) a Bridge between Metabolism and Adrenocortical Cancer Progression. PMC. [Link]

-

Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. [Link]

-

An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. PubMed. [Link]

-

ESRRA promotes gastric cancer development by regulating the CDC25C/CDK1/CyclinB1 pathway via DSN1. PMC. [Link]

-

The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation | Request PDF. ResearchGate. [Link]

-

(PDF) Estrogen-related receptor alpha in select host functions and cancer: new frontiers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]

- 3. biocompare.com [biocompare.com]

- 4. mdpi.com [mdpi.com]

- 5. Role of HIF-1α/ERRα in Enhancing Cancer Cell Metabolism and Promoting Resistance of Endometrial Cancer Cells to Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. erc.bioscientifica.com [erc.bioscientifica.com]

- 8. Estrogen Related Receptor Alpha (ERRα) a Bridge between Metabolism and Adrenocortical Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrophobic Interaction Chromatography Setup [sigmaaldrich.cn]

- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. origene.com [origene.com]

- 13. origene.com [origene.com]

- 14. selleckchem.com [selleckchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. escholarship.org [escholarship.org]

- 18. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recommended controls for western blot | Abcam [abcam.com]

- 20. blog.cellsignal.com [blog.cellsignal.com]

- 21. The metabolic regulator ERRα, a downstream target of HER2/IGF-1, as a therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Temporal variation in estrogen receptor-alpha protein turnover in the presence of estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. marinbio.com [marinbio.com]

- 26. charnwooddiscovery.com [charnwooddiscovery.com]

- 27. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]

"PROTAC ERRalpha ligand 2" dosage and administration in xenograft models

Application Note: In Vivo Dosage & Administration of PROTAC ERR Degrader-2 in Xenograft Models

Content Type:Audience:Executive Summary & Critical Nomenclature

Objective: To provide a robust, self-validating protocol for the formulation, dosage, and administration of PROTAC ERR

⚠️ Critical Distinction: Ligand vs. Degrader

Before proceeding, it is vital to distinguish between the two chemical entities often confused in this context.

| Entity | Description | Function | In Vivo Application |

| PROTAC ERR | Small molecule Inverse Agonist (Warhead) | Binds ERR | Control Arm: Used to compare degradation vs. inhibition. |

| PROTAC ERR | Heterobifunctional PROTAC | Binds ERR | Experimental Arm: The active degrading agent. |

Note: This guide focuses on the administration of the PROTAC ERR

Mechanism of Action (MOA)

Unlike traditional inhibition, PROTAC ERR

Signal Transduction Pathway

Figure 1: Catalytic degradation cycle of ERR

Pre-clinical Formulation Protocol

PROTACs are high molecular weight compounds (>800 Da) with lipophilic linkers, often resulting in poor aqueous solubility. The following formulation is validated to achieve a stable suspension/solution for Intraperitoneal (IP) injection.

Reagents Required[1][6]

-

DMSO (Dimethyl sulfoxide), anhydrous, sterile.

-

PEG300 (Polyethylene glycol 300).

-

Tween-80 (Polysorbate 80).

-

Saline (0.9% NaCl), sterile.

Formulation Steps (Standard 30 mg/kg Dose)

Target Concentration: 3.0 mg/mL (assuming 10 mL/kg dosing volume).

-

Weighing: Weigh the required amount of PROTAC ERR

Degrader-2 powder. -

Solubilization (10%): Add DMSO (10% of final volume) to the powder. Vortex and sonicate at 37°C until completely dissolved. Critical: Ensure no visible particles remain before proceeding.

-

Co-solvent Addition (40%): Slowly add PEG300 (40% of final volume) while vortexing.

-

Surfactant Addition (5%): Add Tween-80 (5% of final volume). Vortex gently to avoid excessive foaming.

-

Dilution (45%): Slowly add pre-warmed (37°C) Saline (45% of final volume) dropwise while stirring.

Quality Control:

-

The final solution should be clear to slightly opalescent.

-

Stability: Use within 2 hours of preparation. Do not store formulated compound.

-

pH Check: Ensure pH is between 6.5–7.5.

| Component | Volume Ratio | Role |

| DMSO | 10% | Primary Solubilizer |

| PEG300 | 40% | Co-solvent / Stabilizer |

| Tween-80 | 5% | Surfactant / Prevent Aggregation |

| Saline | 45% | Aqueous Carrier |

In Vivo Dosage & Administration Strategy

Due to the limited oral bioavailability of first-generation PROTACs, Intraperitoneal (IP) administration is the recommended route for proof-of-concept xenograft studies.

Experimental Design: Xenograft Efficacy Study

Model: Female BALB/c nude mice bearing MCF-7 (breast cancer) or MDA-MB-231 xenografts.

Recommended Dosage Regimen

| Group | Treatment | Dose | Route | Schedule |

| Vehicle Control | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | N/A | IP | QD x 21 Days |

| Low Dose | PROTAC ERR | 15 mg/kg | IP | QD x 21 Days |

| High Dose | PROTAC ERR | 30 mg/kg | IP | QD x 21 Days |

| Ligand Control | PROTAC ERR | 30 mg/kg | IP | QD x 21 Days |

Rationale:

-

30 mg/kg is a standard efficacious dose for PROTACs in this lipophilicity class (e.g., ARV-471, Bondeson Cpd 29) [2, 3].

-

QD (Once Daily) dosing ensures sustained suppression of ERR

protein levels, as PROTAC-mediated degradation often persists longer than the drug's plasma half-life (the "catalytic" effect).

Workflow Diagram

Figure 2: Experimental workflow for evaluating PROTAC efficacy in xenograft models.

Pharmacodynamic (PD) Monitoring

To validate the PROTAC mechanism (and ensure you are observing degradation, not just inhibition), you must assess specific biomarkers.

Target Degradation (Western Blot)

-

Tissue: Tumor homogenate.

-

Timing: Harvest tumors 4–6 hours after the final dose (peak degradation window).

-

Control: Compare ERR

protein levels in "Degrader-2" treated tumors vs. "Ligand 2" treated tumors. -

Success Metric: >70% reduction in ERR

protein levels relative to Vehicle.

Downstream Signaling (RT-qPCR)

ERR

-

Markers: PPARGC1A (PGC-1

), ESRRA (ERR -

Expectation: Significant downregulation of mitochondrial metabolic genes.

Troubleshooting & Safety

-

Solubility Issues: If precipitation occurs upon adding Saline, increase the PEG300 ratio to 50% and reduce Saline to 35%. Ensure the solution is warm (37°C) during injection.

-

Toxicity: Monitor body weight. >15% weight loss indicates off-target toxicity or vehicle intolerance. If observed, switch to a BID schedule at half the dose (e.g., 15 mg/kg BID).

-

Hook Effect: In vitro, high concentrations of PROTAC can prevent ternary complex formation. While rare in vivo due to distribution, avoid escalating beyond 50 mg/kg without PK data.

References

-

Peng, L., et al. (2019).

(ERR -

Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611-617.

-

Flanagan, J. J., et al. (2019). "ARV-471, an oral estrogen receptor PROTAC degrader for breast cancer."[6][7][8][9] Cancer Research, 79(4 Supplement).

-

MedChemExpress. "PROTAC ERR

Degrader-2 Product Information & In Vivo Formulation."

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of Dual Inhibitors of Soluble Epoxide Hydrolase and LTA4 Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application of "PROTAC ERRalpha ligand 2" in diabetes research

Application Note: PROTAC ERR Ligand 2 in Diabetes Research

Targeting Mitochondrial Reprogramming via Estrogen-Related Receptor Alpha

Executive Summary & Biological Context

Estrogen-Related Receptor Alpha (ERR

PROTAC ERR

-

Warhead Precursor: It is the targeting moiety used to synthesize heterobifunctional PROTACs (e.g., when conjugated to a VHL or Cereblon ligand).

-

Validation Tool (Competition): It is used as a "blocker" in cellular assays to prove that a PROTAC's degradation effect is specifically mediated through ERR

binding.

This guide details the application of PROTAC ERR

Compound Profile: PROTAC ERR Ligand 2[1][2][3][4][5][6][7]

| Feature | Specification |

| Chemical Name | (E)-3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid |

| CAS Number | 2306388-57-6 |

| Molecular Weight | 445.31 g/mol |

| Mechanism of Action | ERR |

| Solubility | DMSO (up to 50 mM); Ethanol (low) |

| Storage | -20°C (Powder), -80°C (In Solution, avoid freeze-thaw) |

| Key Application | PROTAC Competition Assays, Metabolic Flux Analysis, PROTAC Synthesis |

CRITICAL DISTINCTION: "PROTAC ERR

Ligand 2" is not a degrader itself. It is the small molecule ligand. To achieve degradation, you must use a full PROTAC molecule (e.g., Compound 6c) derived from this ligand. This ligand is used to compete with the PROTAC to prove on-target activity.

Mechanism of Action: The Competition Assay

To validate a novel ERR

Figure 1: Mechanism of PROTAC validation using Ligand 2 as a competitive blocker.

Application 1: Validating Specificity of ERR Degradation

Objective: Confirm that the degradation observed with your PROTAC is ERR

Protocol:

-

Cell Seeding: Seed MDA-MB-231 or C2C12 myoblasts (diabetic model relevant) at

cells/well in a 6-well plate. -

Pre-treatment (The Block):

-

Group A (Control): DMSO only.

-

Group B (PROTAC): DMSO (1 hour).

-

Group C (Competition): Add PROTAC ERR

Ligand 2 (10 -

Note: The ligand concentration should be 100x the PROTAC concentration (e.g., if PROTAC is 100 nM, use 10

M Ligand 2).

-

-

Treatment: Add the ERR

PROTAC (e.g., 100 nM) to Groups B and C. Incubate for 16–24 hours. -

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors.

-

Western Blot:

-

Primary Ab: Anti-ERR

(1:1000). -

Loading Control: Anti-Vinculin or GAPDH.

-

-

Analysis:

-

Success Criteria: Group B shows >80% ERR

loss. Group C shows significant rescue (ERR

-

Application 2: Functional Metabolic Profiling in Diabetes

Objective: Compare the metabolic phenotype of "Chemical Knockdown" (PROTAC) vs. "Inhibition" (Ligand 2) in insulin-resistant cells.

Rationale: ERR

Protocol: Seahorse XF Mito Stress Test

-

Preparation: Seed C2C12 myotubes (differentiated for 5 days) in XF96 plates.

-

Induction of Insulin Resistance: Treat cells with Palmitate (0.5 mM) for 24 hours to induce a diabetic phenotype.

-

Compound Treatment:

-

Treat with PROTAC ERR

Ligand 2 (Inverse Agonist mode) at 1 -

Treat with ERR

PROTAC (Degrader mode) at 100 nM.[2] -

Incubate for 24 hours.

-

-

Assay Media: Replace media with XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

-

Mito Stress Test Injections:

-

Port A: Oligomycin (1.5

M) – Measures ATP production. -

Port B: FCCP (1.0

M) – Measures Maximal Respiration. -

Port C: Rotenone/Antimycin A (0.5

M) – Shuts down mitochondrial respiration.

-

-

Data Output:

-

Basal Respiration: Expect reduction in both groups, but potentially deeper suppression in the PROTAC group due to total protein removal.

-

Spare Respiratory Capacity: Critical marker for mitochondrial fitness.

-

Data Interpretation Table:

| Readout | Ligand 2 (Inhibitor) | PROTAC (Degrader) | Biological Implication (Diabetes) |

| ERR | Unchanged / Stabilized | Depleted (>80%) | PROTAC removes the scaffold function of ERR |

| Basal Respiration | Moderate Decrease | Significant Decrease | Reduced oxidative burden. |

| PDK4 Expression | Downregulated | Abolished | PDK4 inhibits glucose oxidation; its removal improves glucose utilization. |

| Glucose Uptake | Increased | Significantly Increased | Shift from fatty acid oxidation to glycolysis (Warburg-like shift beneficial in T2D hyperglycemia). |

Application 3: In Vivo Glucose Tolerance (Protocol Outline)

Objective: Assess if ERR

-

Formulation:

-

Dissolve PROTAC ERR

Ligand 2 (or the full PROTAC) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. -

Note: Ensure clear solution; sonicate if necessary.

-

-

Dosing:

-

Administer IP (Intraperitoneal) or PO (Oral) depending on PK data. Typical dose: 10–30 mg/kg, daily for 14 days.

-

-

GTT (Glucose Tolerance Test):

-

Fast mice for 6 hours.

-

Inject Glucose (1-2 g/kg IP).

-

Measure blood glucose at 0, 15, 30, 60, 120 min.

-

-

Tissue Collection: Harvest Liver and Skeletal Muscle.

-

qPCR Readout: Measure Pck1 and G6pc (gluconeogenic genes). Successful ERR

blockade should reduce these in the liver, lowering fasting glucose.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Rescue in Competition Assay | Ligand 2 concentration too low. | Increase Ligand 2 to PROTAC ratio to 100:1 or 1000:1. |

| Compound Precipitation | High hydrophobicity of Ligand 2. | Use 40% PEG300 or cyclodextrin-based formulations. Warm to 37°C before dosing. |

| Unexpected Toxicity | Off-target mitochondrial toxicity. | Run an MTT assay with an ERR |

| "Hook Effect" in Degradation | PROTAC concentration too high. | Perform a dose-response curve. PROTACs often lose efficacy at high concentrations due to formation of binary complexes. |

References

-

Bondeson, D. P., et al. "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 2015.

-

Identification of New Small-Molecule Inducers of Estrogen-rel

Degradation. ACS Medicinal Chemistry Letters, 2019. (Describes Compound 6c and the use of the ligand scaffold). -

Kralli, A., et al. "ERRalpha and Gabpa/b specify PGC-1alpha-dependent oxidative phosphorylation gene expression that is altered in diabetic muscle." PNAS, 2004.

-

TargetMol Product Sheet. "PROTAC ERR

ligand 2 (CAS 2306388-57-6)." [1]

Cell viability assays with "PROTAC ERRalpha ligand 2" treatment

Application Note: Cell Viability Assays with "PROTAC ERR Ligand 2" Treatment

Abstract & Scope

This application note details the experimental framework for assessing cell viability following treatment with PROTAC ERR

Critical Reagent Verification: In commercial catalogs (e.g., Tocris, broad chemical vendors), "PROTAC ERR

-

If you are using the Ligand alone: The mechanism is occupancy-driven inhibition.

-

If you are using the conjugated PROTAC: The mechanism is event-driven proteasomal degradation.

This guide covers protocols for both scenarios, focusing on the specific metabolic vulnerabilities induced by ERR

Mechanism of Action & Experimental Logic[2]

ERR

Comparative Mechanism (Inhibitor vs. Degrader)

Figure 1: Mechanistic divergence between the Ligand (Inverse Agonist) and the PROTAC. Both pathways ultimately collapse mitochondrial biogenesis, but PROTACs operate catalytically and can overcome high endogenous ligand levels.

Experimental Design Considerations

Cell Line Selection

ERR

-

Target Cells: MDA-MB-231 (Breast Cancer) or PC-3 (Prostate Cancer). These lines exhibit high ERR

expression and metabolic dependency. -

Negative Control: MCF-10A (Non-tumorigenic) or CRISPR-Cas9 ERR

KO lines. Essential to prove on-target toxicity.

Assay Selection: The "Metabolic Artifact" Trap

Because ERR

-

Recommended: CellTiter-Glo (ATP) . While still metabolic, ATP correlates better with immediate viability in this context.

-

Gold Standard: Flow Cytometry (Annexin V/PI) . Differentiates apoptosis from metabolic slowdown.

The "Hook Effect" (PROTAC Specific)

If using the full PROTAC, high concentrations form binary complexes (PROTAC-Target and PROTAC-E3) rather than the necessary ternary complex, reducing efficacy.

-

Design Rule: Use a wide log-scale dilution (e.g., 1 nM to 10

M) to capture the bell-shaped dose-response curve.

Protocol 1: Dose-Response Viability Assay (ATP-Based)

Objective: Determine the IC

Materials

-

Compound: PROTAC ERR

Ligand 2 (reconstituted in DMSO, usually 10 mM stock). -

Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Plate: 96-well white-walled, clear-bottom plates (for luminescence).

Step-by-Step Methodology

-

Cell Seeding (Day 0):

-

Dissociate cells and count viability (>90% required).[2]

-

Seed 3,000 - 5,000 cells/well in 90

L complete media. -

Note: ERR

inhibitors are cytostatic; lower seeding density prevents contact inhibition from masking drug effects during long incubations. -

Incubate 24h at 37°C/5% CO

.

-

-

Compound Preparation (Day 1):

-

Prepare a 10-point serial dilution (1:3) in DMSO.

-

Dilute these stocks 1:100 into pre-warmed media to create 10x working solutions (Final DMSO 1%).

-

Control: DMSO only (Vehicle).

-

Positive Control: 10

M Puromycin or Staurosporine.

-

-

Treatment:

-

Add 10

L of 10x compound solution to the 90 -

Final DMSO concentration: 0.1%.

-

Incubation Time: 72 to 96 hours .

-

Reasoning: Metabolic collapse takes time. 24h is insufficient for ERR

depletion to induce phenotypic death.

-

-

Readout (Day 4/5):

-

Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 min.

-

Add 100

L reagent to each well (1:1 ratio).[2] -

Orbitally shake for 2 min (lyse cells).

-

Incubate 10 min (stabilize signal).

-

Read Luminescence (Integration time: 0.5 - 1 sec).

-

Protocol 2: Validation of Degradation (Western Blot)

Objective: Confirm that viability loss correlates with ERR

Workflow

-

Seed Cells: 6-well plates (3 x 10^5 cells/well).

-

Treat: Incubate with PROTAC (at IC

and 10x IC-

Note: Degradation occurs much faster (hours) than cell death (days).

-

-

Lysis: Use RIPA buffer + Protease Inhibitors.

-

Blotting:

-

Primary Ab: Anti-ERR

(e.g., Cell Signaling #13826 or Abcam ab76228). -

Loading Control:

-Actin or Vinculin. -

Normalization: Calculate ERR

/Actin ratio relative to DMSO.

-

Data Analysis & Interpretation

Quantitative Metrics

Summarize your findings using the following structure:

| Metric | Definition | Interpretation for ERR |

| IC | Concentration inhibiting 50% viability | Lower is more potent. If Ligand IC |

| DC | Concentration degrading 50% of target | Should be lower than IC |

| D | Maximum degradation achieved | Ideally >90%. Residual ERR |

Troubleshooting the "Hook Effect"

Figure 2: Decision tree for analyzing non-sigmoidal dose-response curves typical of PROTACs.

References

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617.

-

Peng, L., et al. (2019).

(ERR -

Willy, P. J., et al. (2004).

-directed proteasomal degradation. Proceedings of the National Academy of Sciences, 101(24), 8912-8917. -

Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

Disclaimer: "PROTAC ERR

Quantitative PCR analysis of ERRalpha target genes after "PROTAC ERRalpha ligand 2" treatment

Application Note & Protocol

Quantitative PCR Analysis of ERRα Target Gene Expression Following Treatment with an ERRα-Targeting PROTAC

Abstract

This document provides a comprehensive guide for researchers on how to assess the functional consequences of Estrogen-Related Receptor alpha (ERRα) degradation using a Proteolysis Targeting Chimera (PROTAC). Specifically, it details the use of "PROTAC ERRα ligand 2," an ERRα inverse agonist, to induce ERRα degradation and subsequently quantify the changes in the expression of its target genes via quantitative Polymerase Chain Reaction (qPCR).[1] This guide covers the underlying principles of PROTAC technology, detailed experimental protocols from cell culture to data analysis, and expert insights to ensure data integrity and reproducibility.

Introduction: Targeting ERRα with PROTAC Technology

Estrogen-Related Receptor alpha (ERRα), also known as NR3B1, is an orphan nuclear receptor that plays a pivotal role in regulating cellular metabolism.[2] It governs the expression of genes involved in mitochondrial biogenesis, fatty acid metabolism, and oxidative phosphorylation.[2] Due to its association with various pathologies, including cancer and metabolic disorders, ERRα has emerged as a significant therapeutic target.[3][4]

Traditional therapeutic approaches have focused on inhibiting the function of target proteins. However, a novel and powerful strategy, Proteolysis Targeting Chimeras (PROTACs), has emerged to induce the selective degradation of a protein of interest.[5] PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase.[6][7] This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the proteasome.[6][7][8] This approach offers the potential for a more profound and sustained downstream effect compared to simple inhibition.

"PROTAC ERRα ligand 2" is a potent ERRα inverse agonist with an IC50 of 5.67 nM.[1] While its primary characterization is as an inverse agonist, its structural design may also lend itself to PROTAC-mediated degradation of ERRα, a hypothesis that can be functionally validated by assessing the expression of ERRα target genes.[9] A related compound, "PROTAC ERRα Degrader-2," explicitly functions as a degrader by linking an ERRα binding moiety to an MDM2 E3 ligase ligand.[9] This application note will guide you through the process of using such a PROTAC to degrade ERRα and measure the resulting changes in target gene expression using qPCR, a highly sensitive and specific technique for quantifying nucleic acids.[10]

The Principle of the Assay: From PROTAC Treatment to Gene Expression Analysis

The experimental workflow is designed to determine if the degradation of ERRα by a specific PROTAC leads to a functional change in the transcription of its known target genes. The process involves treating a suitable cell line with the ERRα-targeting PROTAC, followed by the isolation of total RNA. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for qPCR analysis.[11][12] By comparing the expression levels of ERRα target genes in treated versus untreated cells, we can infer the efficacy and functional consequence of the PROTAC-induced degradation.

Figure 1: A high-level overview of the experimental workflow from cell treatment to data analysis.

Detailed Protocols

Cell Culture and PROTAC Treatment

The choice of cell line is critical. A cell line with known expression of ERRα and its target genes is essential. Breast cancer cell lines such as MCF-7 or MDA-MB-231 are often used in ERRα research.[4]

Materials:

-

Appropriate cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

"PROTAC ERRα ligand 2" (or a similar ERRα degrader)

-

Vehicle control (e.g., DMSO)

-

Cell culture plates (6-well or 12-well)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

-

Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

-

PROTAC Preparation: Prepare a stock solution of "PROTAC ERRα ligand 2" in DMSO. Further dilute the stock solution in a complete growth medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM) to determine the optimal concentration.

-

Treatment:

-

For the treated group, replace the existing medium with the medium containing the desired concentration of the PROTAC.

-

For the vehicle control group, replace the medium with a medium containing the same concentration of DMSO as the highest concentration PROTAC treatment.

-

-

Incubation: Incubate the cells for a predetermined time course. A 24 to 48-hour incubation is a common starting point for PROTAC-mediated degradation.

-

Cell Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA extraction.

RNA Extraction and cDNA Synthesis

High-quality, intact RNA is crucial for reliable qPCR results.[13]

Materials:

-

RNA extraction kit (e.g., TRIzol reagent or a column-based kit)

-

Nuclease-free water

-

Reverse transcription kit (containing reverse transcriptase, dNTPs, and primers like oligo(dT) or random hexamers)

-

Thermal cycler

Protocol:

-

RNA Extraction: Extract total RNA from the harvested cells according to the manufacturer's protocol of your chosen kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

cDNA Synthesis:

-

In a nuclease-free tube, combine a standardized amount of total RNA (e.g., 1 µg) with the components of the reverse transcription kit.

-

Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile from the kit's protocol.[11]

-

The resulting cDNA can be stored at -20°C until use.

-

Quantitative PCR (qPCR)